molecular formula C6H4FNO3 B14860211 2-Fluoro-6-hydroxyisonicotinic acid

2-Fluoro-6-hydroxyisonicotinic acid

Cat. No.: B14860211
M. Wt: 157.10 g/mol
InChI Key: SVFFYYCFDDITTE-UHFFFAOYSA-N
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Description

2-Fluoro-6-hydroxyisonicotinic acid is a fluorinated derivative of isonicotinic acid. This compound is characterized by the presence of a fluorine atom at the 2-position and a hydroxyl group at the 6-position on the isonicotinic acid ring. Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, including increased stability and bioavailability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-hydroxyisonicotinic acid can be achieved through several methods. One common approach involves the nucleophilic fluorination of 2-chloro-6-hydroxyisonicotinic acid using a fluorinating agent such as potassium fluoride (KF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO). The reaction typically occurs under mild conditions, with the temperature maintained at around 80-100°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-hydroxyisonicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Fluoro-6-hydroxyisonicotinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-6-hydroxyisonicotinic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions with target proteins. This can lead to the inhibition of enzyme activity or modulation of receptor function. The hydroxyl group further contributes to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-6-hydroxyisonicotinic acid is unique due to the presence of both fluorine and hydroxyl groups, which confer enhanced stability, reactivity, and bioavailability. These properties make it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C6H4FNO3

Molecular Weight

157.10 g/mol

IUPAC Name

2-fluoro-6-oxo-1H-pyridine-4-carboxylic acid

InChI

InChI=1S/C6H4FNO3/c7-4-1-3(6(10)11)2-5(9)8-4/h1-2H,(H,8,9)(H,10,11)

InChI Key

SVFFYYCFDDITTE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(NC1=O)F)C(=O)O

Origin of Product

United States

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